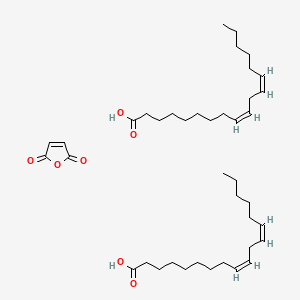![molecular formula C16H10CrN2O7S.Na<br>C16H10CrN2NaO7S B13777330 sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide CAS No. 94276-30-9](/img/structure/B13777330.png)
sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is a complex compound with a molecular formula of C16H10CrN2NaO7S. This compound is known for its vibrant color and is often used as a dye. It is a coordination complex where chromium is in the +3 oxidation state, and it is coordinated with sodium, hydroxide, and a naphthalenesulfonate ligand that contains an azo group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, such as aniline, followed by coupling with a naphthalenesulfonic acid derivative to form the azo compound.
Complexation with Chromium: The azo compound is then reacted with a chromium(III) salt, such as chromium chloride, in the presence of sodium hydroxide. This step involves the coordination of the azo compound to the chromium ion, forming the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous stirring and controlled addition of reagents to ensure complete reaction and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation-Reduction: The compound can undergo redox reactions where the chromium ion can change its oxidation state.
Substitution: The hydroxide and other ligands can be substituted by other nucleophiles under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
Oxidation: Chromium(IV) or Chromium(VI) complexes.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye and a reagent in various analytical techniques. Its vibrant color makes it useful in spectrophotometric analysis.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping in the visualization of cellular structures under a microscope.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form coordination complexes with various substrates. The azo group can participate in electron transfer reactions, while the chromium ion can interact with biological molecules, affecting their function. The molecular targets include enzymes and proteins, where the compound can inhibit or modify their activity through coordination or redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate
- Chromium(3+) sodium hydroxide (3Z)-6-oxido-3-[(2-oxidophenyl)hydrazono]-4-oxo-3,4-dihydro-2-naphthalenesulfonate
Uniqueness
Sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide is unique due to its specific coordination environment and the presence of both azo and sulfonate groups. This combination imparts distinct chemical and physical properties, such as its vibrant color and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
94276-30-9 |
|---|---|
Fórmula molecular |
C16H10CrN2O7S.Na C16H10CrN2NaO7S |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide |
InChI |
InChI=1S/C16H12N2O6S.Cr.Na.H2O/c19-12-4-2-1-3-11(12)17-18-16-13(20)6-5-9-7-10(25(22,23)24)8-14(21)15(9)16;;;/h1-8,19-21H,(H,22,23,24);;;1H2/q;+3;+1;/p-4 |
Clave InChI |
XKDUPYHAKNTBFL-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
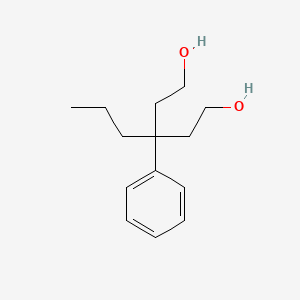

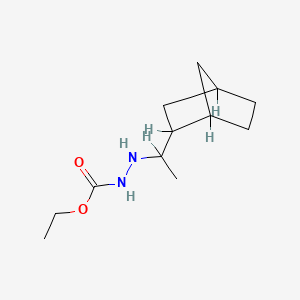
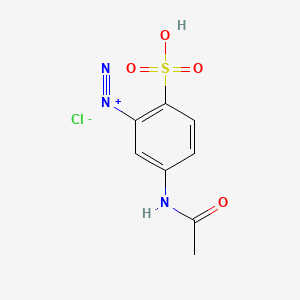
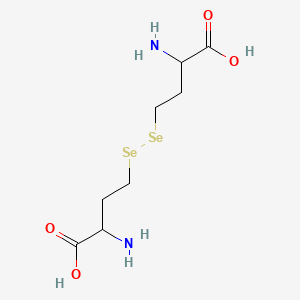
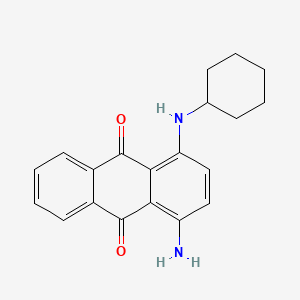
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
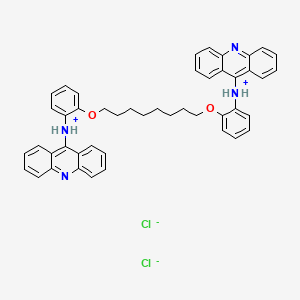

![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
